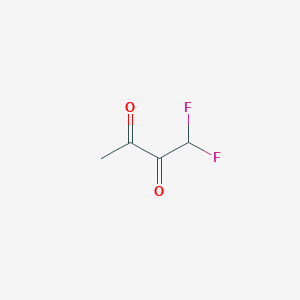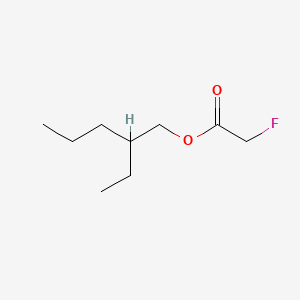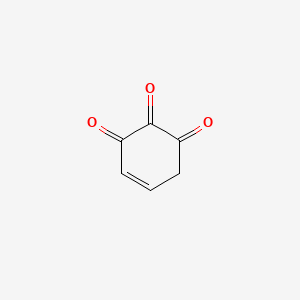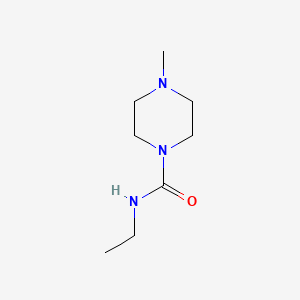
1,1-Difluoro-2,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2,3-butanedione is an organic compound with the molecular formula C₄H₄F₂O₂. It is a fluorinated derivative of butanedione, characterized by the presence of two fluorine atoms attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,3-butanedione can be synthesized through several methods. One common approach involves the reaction of acetophenone with methyl-difluoroacetate. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1-Difluoro-2,3-butanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2,3-butanedione involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 2,2-Difluoro-1-phenyl-1,3-butanedione
- 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
Uniqueness
1,1-Difluoro-2,3-butanedione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specialized applications .
Properties
Molecular Formula |
C4H4F2O2 |
|---|---|
Molecular Weight |
122.07 g/mol |
IUPAC Name |
1,1-difluorobutane-2,3-dione |
InChI |
InChI=1S/C4H4F2O2/c1-2(7)3(8)4(5)6/h4H,1H3 |
InChI Key |
QBQBXLXZQFSXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)











![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)
